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Compound of Interest

Compound Name: 5-Fluoro-2-formylpyridine

Cat. No.: B112449

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-Fluoro-2-formylpyridine and
its key derivatives, 5-Fluoro-2-pyridinemethanol and 5-Fluoro-2-pyridinecarboxylic acid. The
information presented is supported by experimental data found in chemical literature and
databases, offering a valuable resource for the synthesis, identification, and application of
these compounds in pharmaceutical and materials science research.

Introduction

5-Fluoro-2-formylpyridine is a versatile heterocyclic aldehyde that serves as a crucial building
block in the synthesis of various biologically active molecules. The presence of a fluorine atom
at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing
the reactivity of the formyl group and providing a site for potential intermolecular interactions.
Understanding the spectroscopic characteristics of 5-Fluoro-2-formylpyridine and its simple
oxidized and reduced derivatives is fundamental for reaction monitoring, quality control, and
structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic
Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)
data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Fluoro-2-formylpyridine, 5-
Fluoro-2-pyridinemethanol, and 5-Fluoro-2-pyridinecarboxylic acid.
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Table 1: *H NMR and 3C NMR Spectroscopic Data

Compound 'H NMR (o, ppm)

13C NMR (0, ppm)

~9.9 (s, 1H, -CHO), ~8.6 (d,
5-Fluoro-2-formylpyridine 1H, H6), ~8.0 (dd, 1H, H4),
~7.6 (dd, 1H, H3)

~192 (C=0), ~165 (C-F), ~152
(C6), ~140 (C2), ~125 (C4),
~122 (C3)

~8.4 (d, 1H, H6), ~7.8 (dd, 1H,
5-Fluoro-2-pyridinemethanol H4), ~7.4 (dd, 1H, H3), ~5.4 (t,
1H, -OH), ~4.7 (d, 2H, -CH2-)

~162 (C-F), ~158 (C2), ~148
(C6), ~135 (C4), ~121 (C3),
~63 (-CH20H)

~13.0 (br s, 1H, -COOH), ~8.7

5-Fluoro-2-pyridinecarboxylic
(d, 1H, H6), ~8.2 (dd, 1H, H4),

~165 (C=0), ~164 (C-F), ~151
(C6), ~148 (C2), ~127 (C4),

acid
~7.8 (dd, 1H, H3) ~123 (C3)
Table 2: IR, UV-Vis, and Mass Spectrometry Data
Compound IR (cm™?) UV-Vis (Amax, nm) Mass Spec (m/z)

~1710 (C=0 stretch),
~2820, ~2720 (C-H

5-Fluoro-2- 125 (M+), 124 (M-H)*,
o aldehyde stretch), ~260, ~310
formylpyridine 96 (M-CHO)*
~1600, ~1470 (C=C,
C=N stretch)
~3300 (O-H stretch,
127 (M+), 126 (M-H)*,
5-Fluoro-2- broad), ~1600, ~1475
o ~265 108 (M-OH)*, 96 (M-
pyridinemethanol (C=C, C=N stretch),
CH20H)*
~1030 (C-O stretch)
~3000 (O-H stretch,
5-Fluoro-2- very broad), ~1700
o _ 141 (M*), 124 (M-
pyridinecarboxylic (C=0 stretch), ~1600, ~270
_ OH)*, 96 (M-COOH)*
acid ~1480 (C=C, C=N

stretch)

Experimental Protocols
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Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

Instrumentation: Varian E-390 NMR spectrometer or equivalent.[1]
IH NMR Acquisition:

o Frequency: 400 MHz

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-15 ppm.

o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

o Frequency: 100 MHz

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

o

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal
standard.
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Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the
Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid
sample directly on the ATR crystal.

o Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1,

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

o Data Analysis: Identify characteristic absorption bands and assign them to specific functional
groups and vibrational modes. The carbonyl stretch (C=0) of aromatic aldehydes typically
appears around 1700-1720 cm~1.[2] Aldehydes also show characteristic C-H stretching
bands around 2700-2800 cm~1.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be
adjusted to yield an absorbance between 0.2 and 1.0 at the Amax.

e Instrumentation: UV-Vis spectrophotometer.
o Data Acquisition:

o Wavelength Range: 200-400 nm for these compounds.
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o Scan Speed: Medium.

o Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum
absorbance (Amax). These absorptions correspond to 11 — 11* and n — TT* electronic
transitions within the molecule.[3]

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system, such as direct infusion or after separation by Gas Chromatography
(GC-MS) or Liquid Chromatography (LC-MS).

e Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

« lonization (EI mode):
o Electron Energy: 70 eV.
o Source Temperature: 200-250 °C.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments.

o Data Analysis: Identify the molecular ion peak (M*) and major fragment ions. The
fragmentation pattern provides valuable information about the molecular structure. For
aldehydes, common fragmentations include the loss of a hydrogen radical (M-1) and the
formyl radical (M-29).

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compared compounds
and a typical analytical workflow for their characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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